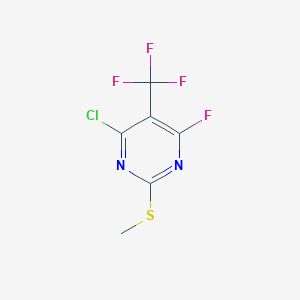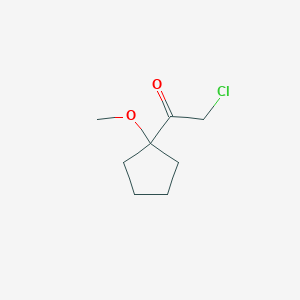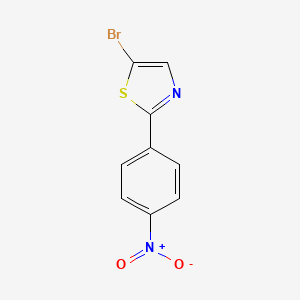
Pyrimidine, 4-chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of chlorine, fluorine, methylthio, and trifluoromethyl groups attached to the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions One common method includes the nucleophilic substitution reaction where a suitable pyrimidine precursor is treated with reagents such as chlorinating and fluorinating agents under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and concentration of reagents are optimized for maximum yield and purity. The process may also include purification steps like crystallization, distillation, or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
4-Chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen groups.
科学研究应用
4-Chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism by which 4-chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)pyrimidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
- 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
- 4-Bromo-2,8-bis(trifluoromethyl)quinoline
Uniqueness
Compared to similar compounds, 4-chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)pyrimidine is unique due to the presence of the methylthio group, which can impart distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
115441-09-3 |
|---|---|
分子式 |
C6H3ClF4N2S |
分子量 |
246.61 g/mol |
IUPAC 名称 |
4-chloro-6-fluoro-2-methylsulfanyl-5-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H3ClF4N2S/c1-14-5-12-3(7)2(4(8)13-5)6(9,10)11/h1H3 |
InChI 键 |
BITBOUXSOKIYRP-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC(=C(C(=N1)Cl)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,5-Dichloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13926783.png)

![2,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13926799.png)




![2-[(Carboxymethyl)carbamoyl]benzoic acid](/img/structure/B13926826.png)
![Methyl 8-[4-(morpholin-4-ylmethyl)phenyl]-2,7,9-triazabicyclo[4.3.0]nona-1,3,5,7-tetraene-5-carboxylate](/img/structure/B13926830.png)



